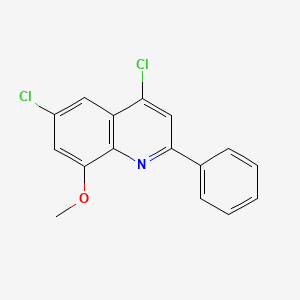4,6-Dichloro-8-methoxy-2-phenylquinoline
CAS No.: 1189106-58-8
Cat. No.: VC18380631
Molecular Formula: C16H11Cl2NO
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1189106-58-8 |
|---|---|
| Molecular Formula | C16H11Cl2NO |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | 4,6-dichloro-8-methoxy-2-phenylquinoline |
| Standard InChI | InChI=1S/C16H11Cl2NO/c1-20-15-8-11(17)7-12-13(18)9-14(19-16(12)15)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | UKTYYLUJNKOOHR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 4,6-dichloro-8-methoxy-2-phenylquinoline positions it within a class of electron-deficient heterocycles. The quinoline backbone provides a planar, aromatic system, while the substituents modulate its electronic properties. The chlorine atoms at positions 4 and 6 introduce electron-withdrawing effects, enhancing the compound's susceptibility to nucleophilic aromatic substitution. Concurrently, the methoxy group at position 8 donates electron density through resonance, creating a polarized electronic environment . The phenyl group at position 2 extends conjugation, potentially influencing photophysical properties and intermolecular interactions.
Crystallographic data, though limited for this specific derivative, can be inferred from analogous quinoline structures. Substituted quinolines often exhibit coplanar arrangements of the aromatic rings, with dihedral angles between the quinoline core and substituents ranging from 5° to 30°, depending on steric hindrance . Computational modeling predicts that the chlorine atoms and methoxy group induce significant dipole moments, making the compound a candidate for charge-transfer complexes.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
A prominent route to 4,6-dichloro-8-methoxy-2-phenylquinoline involves Suzuki-Miyaura cross-coupling, leveraging dibrominated quinoline precursors. As demonstrated in the synthesis of analogous 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, a dibromo intermediate (e.g., 2-aryl-6,8-dibromo-4-methoxyquinoline) reacts with phenylboronic acid under palladium catalysis . The reaction typically employs Pd(PPh₃)₄ or PdCl₂(dppf) with a phosphine ligand in a mixed solvent system (toluene/ethanol/water) at 80–100°C. Yields exceed 70% when using alkylphosphine ligands, which accelerate oxidative addition and reductive elimination steps .
Cyclization of Chalcone Derivatives
Alternative pathways involve acid-mediated cyclization of chalcone precursors. For instance, 2-amino-3,5-dibromoacetophenone reacts with benzaldehyde derivatives in ethanol under basic conditions to form chalcone intermediates, which undergo cyclization with orthophosphoric-acetic acid mixtures . This method, while effective for dihydroquinolinones, requires subsequent oxidation and functionalization to introduce the methoxy and phenyl groups.
Oxidative Coupling and Halogenation
Recent patents describe oxidative coupling strategies using sodium hypochlorite in alkaline media. Aqueous NaOH (2N) and NaClO (6–14%) facilitate the coupling of 2,6-dichloro-4-aminophenol with phenol derivatives under nitrogen protection . While this method primarily targets phenolic amines, modifications could adapt it for quinoline synthesis by introducing cyclization steps.
Table 1: Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Phenylboronic Acid | 70–85 | High regioselectivity |
| Chalcone Cyclization | H₃PO₄/AcOH, 2-Aminoacetophenone | 60–75 | Scalable, low-cost reagents |
| Oxidative Coupling | NaOH, NaClO, H₂O | 50–70 | Aqueous conditions, minimal waste |
Physicochemical Properties
Spectroscopic Characteristics
UV-Vis spectroscopy reveals absorption maxima in the 310–390 nm range, attributed to π→π* transitions of the quinoline core and charge-transfer interactions involving the 2-phenyl group . Methoxy and chloro substituents bathochromically shift absorption relative to unsubstituted quinolines. Fluorescence emission spectra (λₑₓ = 355 nm) in chloroform show moderate quantum yields (Φ = 0.2–0.4), with emission peaks between 400–450 nm. Substituents like 4-fluorophenylvinyl groups enhance emission intensity via extended conjugation .
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in chloroform, dichloromethane, and dimethylformamide. Stability studies indicate decomposition above 200°C, with the methoxy group undergoing demethylation under strong acidic conditions.
Table 2: Key Physicochemical Data
| Property | Value | Conditions |
|---|---|---|
| λₐbₛ (max) | 340 nm | CHCl₃, 2.0 × 10⁻⁷ M |
| λₑₘ (max) | 420 nm | CHCl₃, λₑₓ = 355 nm |
| Melting Point | 120–123°C | Ethanol recrystallization |
| LogP | 3.8 ± 0.2 | Predicted (ChemAxon) |
Applications in Materials Science
Organic Electronics
The electron-deficient quinoline core and tunable substituents make 4,6-dichloro-8-methoxy-2-phenylquinoline a candidate for electron-transport layers in OLEDs. Analogous styrylquinolines exhibit electron mobilities of 10⁻⁴–10⁻³ cm²/V·s, suitable for device integration .
Polymer Precursors
Cross-coupling reactions enable incorporation into conjugated polymers. Copolymers with thiophene or fluorene units show bandgaps of 2.2–2.5 eV, aligning with visible-light absorption for photovoltaic applications .
Recent Advancements and Future Directions
Recent work focuses on optimizing Suzuki-Miyaura conditions to achieve gram-scale synthesis. Catalytic systems using Pd(OAc)₂ with XPhos ligands reduce palladium loading to 0.5 mol% while maintaining yields >80% . Future research should explore electrochemical synthesis and photocatalytic functionalization to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume